1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functionalization: Introduction of the isopropyl and methylsulfamoyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Reactions typically occur under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Scientific Research Applications
1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(n-Isopropyl-N-methylsulfamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Compounds with fused piperidine rings. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O4S |
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Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-[methyl(propan-2-yl)sulfamoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H20N2O4S/c1-8(2)11(3)17(15,16)12-6-4-5-9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
XJADPWCIOYPUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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